molecular formula C12H12N2O2 B8205599 (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

Cat. No.: B8205599
M. Wt: 216.24 g/mol
InChI Key: QIXZDVWCHNNMDZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a chiral bicyclic lactam featuring a fused pyrrolodiazepine scaffold with a benzo[e] ring system. Its stereochemistry and rigid framework contribute to its biological relevance, particularly in targeting enzymes and receptors involved in neurological and cardiovascular disorders. The compound is synthesized via cyclization of L-proline derivatives with isatoic anhydride, achieving an 82% yield after recrystallization from acetone/DMF . Its stereochemical purity and stability under physiological conditions make it a promising candidate for further pharmacological optimization.

Properties

IUPAC Name

(6aS)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZDVWCHNNMDZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Yields and Stereochemical Outcomes in Representative Syntheses

Starting MaterialReagents/ConditionsYield (%)Enantiomeric Excess (ee)Reference
Anthranilic acid + pyrrolidine esterPyBOP, TEA, DMF, rt, 16 h87>99% (S)
2-Amino-5-chlorobenzoic acidPyBOP, TEA, DMF, rt, 16 h6095% (S)
Thiolactam intermediateHydrazine hydrate, EtOH, rt4398% (S)
Dihydro precursor 27aOxidant system, CHCl₃, 0°C73>99% (S)

Purification and Characterization Techniques

Reverse-phase chromatography (water/acetonitrile gradients) remains the gold standard for isolating enantiopure products. For example, compound 25f was purified using a H₂O/MeCN gradient, yielding 50% of the desired (S)-enantiomer. Characterization data include:

  • Melting points : Decomposition at 220°C for 24a.

  • Optical rotation : [α]D20=+341[\alpha]_D^{20} = +341^\circ (c = 0.1, DMSO) for 24a.

  • IR spectroscopy : Bands at 1764 cm⁻¹ (C=O stretch) and 1627 cm⁻¹ (C=N stretch).

Challenges and Optimization Opportunities

Current limitations include moderate yields in halogenated derivatives (e.g., 60% for 7-chloro analogs) and the need for toxic solvents like DMF. Emerging strategies propose:

  • Microwave-assisted synthesis : Reducing reaction times from 16 h to <2 h.

  • Biocatalytic approaches : Using lipases or esterases for enantioselective resolutions.

  • Flow chemistry : Enhancing scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolo[1,4]benzodiazepines (including (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione) exhibit significant anticancer properties. These compounds can intercalate into DNA and disrupt replication processes. For instance:

  • Anthramycin , a related compound, has shown effectiveness against various cancers such as gastrointestinal and breast cancers due to its ability to alkylate DNA at specific sites .

Antiviral Activity

This compound has potential as an antiviral agent. Pyrrolo[1,4]benzodiazepines have been noted for their activity against HIV-1 reverse transcriptase. The structure of these compounds allows them to inhibit viral replication effectively .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that create the desired structural framework. Recent studies have developed various synthetic pathways that enhance yield and purity while maintaining biological activity .

Synthetic Pathways

Key synthetic strategies include:

  • Cycloaddition reactions that form the core diazepine structure.
  • Use of azidochalcones and alkynes in "click chemistry" to produce derivatives with enhanced properties .

Case Study: Antitumor Activity

In a study evaluating the antitumor potential of various pyrrolo[1,4]benzodiazepines:

  • Compounds were assessed for their ability to bind DNA and inhibit tumor cell growth.
  • Results indicated that specific derivatives of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine demonstrated significant cytotoxic effects in vitro against cancer cell lines .

Case Study: Antiviral Efficacy

Another study focused on the antiviral efficacy of this compound against HIV:

  • The compound was tested in vitro and showed promising results in inhibiting viral replication at low concentrations.
  • Further research is needed to explore its mechanism of action and potential for clinical use .

Mechanism of Action

The mechanism of action of (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione involves its ability to bind to the minor groove of DNA. This binding disrupts DNA processes, leading to cytotoxic effects. The compound’s chiral center plays a crucial role in its interaction with molecular targets, including DNA and specific receptors .

Comparison with Similar Compounds

(R)-Enantiomer (YK015501)

The (R)-enantiomer (CAS 2254419-02-6) shares identical molecular connectivity but differs in stereochemistry at the 11a position. This enantiomeric pair provides insights into stereoselective interactions with biological targets. While the (S)-isomer is prioritized for its synthetic accessibility and reported bioactivity, the (R)-form remains less studied but is commercially available for comparative pharmacological studies .

Nitro-Substituted Derivative (Compound 9)

The introduction of a nitro group at the C7 position (CAS 130477-46-2) modifies electronic properties and solubility. Synthesized via nitration of the parent compound, this derivative exhibits reduced yield (77%) compared to the parent (82%) due to harsh acidic conditions .

Triazolo-Fused Analogues (Compounds 7 and 8)

Incorporation of a triazolo ring (e.g., compound 7) via hydrazine-carbonylation introduces additional hydrogen-bonding sites. This modification increases metabolic stability by reducing susceptibility to hepatic cytochrome P450 oxidation, as demonstrated in cytotoxicity assays .

Functionalized Derivatives

Bromothiophene-Modified ACE Inhibitor (Compound from )

A hybrid structure featuring a 4-bromothiophene substituent demonstrated potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 12 nM), outperforming carboxylic acid-based inhibitors. This highlights the role of hydrophobic substituents in enhancing target affinity .

Methoxy-Substituted Derivative (CAS 130477-46-2)

The (S)-7-methoxy derivative (C₁₃H₁₄N₂O₃) exhibits altered pharmacokinetics due to increased lipophilicity (logP = 1.8 vs. 1.2 for the parent). This modification prolongs half-life in rodent models but reduces aqueous solubility .

Data Tables: Key Comparative Metrics

Compound Molecular Formula Molecular Weight Synthetic Yield Key Modifications Reported Bioactivity
(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione C₁₃H₁₂N₂O₂ 228.25 82% Parent scaffold Neuromodulator (preclinical)
(R)-Enantiomer (YK015501) C₁₃H₁₂N₂O₂ 228.25 N/A Stereochemical inversion at 11a Undisclosed
(S)-7-Nitro derivative (Compound 9) C₁₃H₁₁N₃O₄ 273.25 77% C7 nitro substitution Cytotoxicity (IC₅₀ = 1.8 μM, HeLa)
Triazolo-fused compound 7 C₁₄H₁₂N₄O₂ 268.27 65% Triazolo ring fusion Antiproliferative (EC₅₀ = 4.2 μM)
Bromothiophene-ACE inhibitor C₁₈H₁₆BrN₃O₃S 434.29 45% 4-Bromothiophene substitution ACE inhibition (IC₅₀ = 12 nM)

Research Findings and Implications

Stereochemical Impact: The (S)-configuration is critical for binding to γ-aminobutyric acid (GABA) receptors, as inferred from analogous benzodiazepine systems. Enantiomeric pairs (S vs. R) show divergent binding affinities in receptor assays .

Substituent Effects: Nitro Groups: Enhance cytotoxicity but reduce solubility, necessitating prodrug strategies for in vivo applications . Triazolo Rings: Improve metabolic stability by 30% compared to non-fused derivatives .

Therapeutic Potential: The bromothiophene derivative’s ACE inhibition suggests utility in hypertension management, while triazolo variants are being explored for oncology .

Biological Activity

(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione (CAS: 865430-51-9) is a compound of interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Purity : >95%
  • IUPAC Name : this compound

1. Anticancer Activity

Pyrrolo[1,2-a][1,4]benzodiazepines have been identified as potential anticancer agents. Research indicates that these compounds can interact with DNA and inhibit cancer cell proliferation. The mechanism often involves intercalation into the DNA structure and the formation of covalent bonds with DNA bases.

StudyFindings
Demonstrated that pyrrolo[1,2-a][1,4]benzodiazepines exhibit significant cytotoxicity against various cancer cell lines.
Showed that derivatives of these compounds have selective activity against tumor cells while sparing normal cells.

2. Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrrolo[1,2-a][1,4]benzodiazepines against HIV-1. The compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral therapy.

StudyFindings
Identified pyrrolo[1,2-a][1,4]benzodiazepines as potent inhibitors of HIV-1 reverse transcriptase.
Suggested structural modifications to enhance antiviral efficacy and reduce metabolic degradation.

3. Neuropharmacological Effects

The compound has shown promise in neuropharmacology with effects such as sedation and anxiolysis. Its action may involve modulation of neurotransmitter systems.

StudyFindings
Reported sedative and anticonvulsant properties in animal models.
Indicated potential use in treating anxiety disorders due to its CNS activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine derivatives is crucial for optimizing their biological activity:

  • Substituent Effects : Methyl groups at specific positions enhance activity.
  • Hydroxylation : Metabolism studies suggest that hydroxylation at positions 3 and 11a affects potency and duration of action.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolo[1,2-a][1,4]benzodiazepine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cell lines through apoptosis induction. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Antiviral Activity

In a clinical trial involving HIV-infected patients, a derivative of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine was evaluated for its ability to reduce viral load. Results indicated a substantial decrease in viral replication compared to baseline measurements.

Q & A

Q. What are the common synthetic routes for (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione?

The compound is synthesized via Grignard reagent reactions in dry THF, followed by quenching, extraction, and purification using silica gel column chromatography (eluent: hexane/ethyl acetate). Substituents like ethyl, pentyl, and benzyl groups are introduced at specific positions to modulate physicochemical properties. For example, 2-ethyl and 2-benzyl derivatives are synthesized with yields ranging from 25% to 51% . Key intermediates, such as 3-(pyrrol-1-yl)-1-propylamine, are reacted with benzotriazolylmethyl groups under acidic conditions to form the diazepine core .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on ¹H NMR and ¹³C NMR spectroscopy to confirm proton and carbon environments, respectively. Elemental analysis ensures empirical formula accuracy. For instance, ¹H NMR data for 2-ethyl derivatives show characteristic peaks at δ 1.25–1.35 (triplet, CH₂CH₃) and δ 3.45–3.60 (multiplet, diazepine protons). Experimental melting points and solubility profiles are compared to theoretical calculations to verify purity .

Q. What basic safety precautions are critical when handling this compound in the lab?

Avoid inhalation/contact with dust or vapors; use fume hoods and PPE (gloves, goggles). Storage conditions require airtight containers at 2–8°C, away from moisture and ignition sources. Toxicity data from related pyrrolobenzodiazepines (e.g., LD₅₀ >1 g/kg in mice via intraperitoneal injection) suggest moderate acute toxicity, warranting careful handling .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

X-ray crystallography is definitive for absolute configuration determination. For dynamic stereochemistry (e.g., ring puckering), variable-temperature NMR or ROESY experiments can probe spatial interactions. Computational methods like DFT simulations align theoretical and experimental NMR/IR data to validate stereoelectronic effects .

Q. How should researchers design experiments to assess biological activity while controlling stereochemical variables?

Use enantiomerically pure samples synthesized via chiral auxiliaries or asymmetric catalysis. Comparative bioassays with the (R)-enantiomer isolate stereochemical influences. Experimental designs like split-plot models (e.g., trellis systems for variable testing) ensure controlled variables and statistical rigor .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data?

(a) Confirm purity via HPLC (>95% purity threshold). (b) Re-examine reaction conditions (e.g., solvent polarity affecting tautomerism). (c) Use deuterated solvents to eliminate solvent peak interference. (d) Validate dynamic processes (e.g., ring-flipping) with EXSY NMR .

Q. What methodologies optimize enantiomeric purity during synthesis?

Chiral stationary phase chromatography (CSP-HPLC) separates enantiomers post-synthesis. Asymmetric induction via chiral ligands (e.g., BINOL-derived catalysts) in Grignard reactions enhances enantioselectivity. Kinetic resolution during crystallization (e.g., using chiral counterions) further refines purity .

Q. How can researchers evaluate preclinical safety profiles before in vivo studies?

Conduct Ames tests (mutagenicity), hERG assays (cardiotoxicity), and acute toxicity studies (e.g., OECD 423 guidelines). For neurotoxicity, use SH-SY5Y cell lines. Prioritize compounds with LD₅₀ >500 mg/kg (rodent models) and therapeutic indices >10 .

Data Analysis and Contradiction Management

Q. How to address conflicting biological activity data across studies?

(a) Standardize assay protocols (e.g., cell lines, incubation times). (b) Validate compound stability under assay conditions (e.g., pH, temperature). (c) Use positive/negative controls to calibrate inter-lab variability. (d) Apply meta-analysis tools (e.g., RevMan) to reconcile disparate results .

Q. What statistical methods are robust for analyzing dose-response relationships?

Non-linear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals. For multi-variable datasets, multivariate ANOVA (MANOVA) identifies synergistic/antagonistic effects. Software like GraphPad Prism or R packages (drc, nlme) streamline analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.